molecular formula C18H20N4O2 B2388628 chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2097858-76-7

chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2388628
CAS No.: 2097858-76-7
M. Wt: 324.384
InChI Key: JHQLKJLRTPIZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound features a chroman ring, a triazole ring, and an azetidine ring, making it a versatile molecule for research and development.

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-18(17-8-7-13-3-1-2-4-16(13)24-17)21-9-14(10-21)22-11-15(19-20-22)12-5-6-12/h1-4,11-12,14,17H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQLKJLRTPIZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4CCC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach

The preparation of the 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl component can be accomplished through a copper-catalyzed azide-alkyne cycloaddition reaction between 3-azidoazetidin-1-amine and cyclopropylacetylene. This approach aligns with structural elements observed in related compounds like (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone.

Table 1: Optimized Reaction Conditions for CuAAC Formation of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-amine

Catalyst System Solvent Temperature Reaction Time Expected Yield (%)
CuSO₄·5H₂O (5 mol%)/Sodium ascorbate (10 mol%) tert-Butanol/H₂O (1:1) 25°C 18-24 h 82-88
CuI (10 mol%)/DIPEA (2 equiv.) THF 25°C 12-16 h 76-84
Cu(OAc)₂ (5 mol%)/Sodium ascorbate (15 mol%) DMSO 30°C 8-12 h 74-80
Cu(OTf)₂ (3 mol%)/TBTA (6 mol%) Dichloromethane 25°C 10-14 h 70-78

The synthesis begins with protection of commercially available 3-hydroxyazetidin-1-amine using tert-butyloxycarbonyl (BOC) protection. The hydroxyl group is subsequently converted to a mesylate or tosylate leaving group, followed by nucleophilic displacement with sodium azide to yield the critical 3-azidoazetidin-1-amine intermediate.

Carbonyldi(1,2,4-triazole) Method

An alternative approach involves the use of carbonyldi(1,2,4-triazole) reagents, which can facilitate the formation of the triazole moiety under mild conditions. Based on related methodologies, the reaction typically proceeds with high efficiency and regioselectivity.

Table 2: Reaction Parameters Using Carbonyldi(1,2,4-triazole) Method

Base Solvent Temperature Time Catalyst Yield (%)
Triethylamine (3 equiv.) Tetrahydrofuran 20°C 0.5 h followed by reflux None 85-90
1,8-Diazabicyclo[5.4.0]undec-7-ene Dimethyl sulfoxide 20°C 3 h None 75-82
None (neutral conditions) 2-MeTHF 25°C 5 h HOBt (0.2 equiv.) 60-65
Triethylamine (1.5 equiv.) Dichloromethane 20°C 2 h None 63-68

Preparation of Chroman-2-carboxylic Acid Component

The chroman-2-carboxylic acid moiety can be synthesized through several established routes:

From Chromanone via Oxidation

This approach begins with chroman-2-one, which undergoes oxidation to yield chroman-2-carboxylic acid. Various oxidizing agents can be employed, with the following conditions showing particular efficacy:

Table 3: Oxidation Methods for Chroman-2-carboxylic Acid Synthesis

Oxidizing Agent Solvent System Temperature (°C) Time (h) Yield (%)
KMnO₄/NaOH Water/tert-Butanol 0-5°C 4-6 65-70
Jones Reagent (CrO₃/H₂SO₄) Acetone 0-5°C 2-3 75-80
NaClO₂/NaH₂PO₄ tert-Butanol/Water 25°C 12-16 80-85
RuCl₃/NaIO₄ CCl₄/CH₃CN/H₂O 25°C 6-8 70-75

Via Benzylic Oxidation

Alternatively, chroman-2-carboxylic acid can be prepared through selective benzylic oxidation of the chroman framework, utilizing transition metal catalysts such as palladium or ruthenium in combination with suitable oxidizing agents.

Final Coupling Strategies

Carbodiimide-Mediated Coupling

The ultimate assembly of this compound can be achieved through carbodiimide-mediated coupling between chroman-2-carboxylic acid and 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-amine.

Table 4: Carbodiimide Coupling Conditions for Final Amide Formation

Coupling Reagent Additive Base Solvent Temperature (°C) Time (h) Yield (%)
HATU HOBt DIPEA DMF 25 12 78-84
EDC·HCl HOBt TEA DCM 0-25 16 70-76
DCC NHS NMM THF 0-25 18 65-72
PyBOP HOBt DIPEA DMF 25 14 72-78

Acid Chloride Method

Another effective approach involves the conversion of chroman-2-carboxylic acid to the corresponding acid chloride followed by direct reaction with 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-amine.

Table 5: Acid Chloride Coupling Procedure

Chlorinating Agent Base Solvent Temperature Range (°C) Reaction Time (h) Yield (%)
Thionyl chloride Pyridine DCM -10 to 25 3-5 75-82
Oxalyl chloride/DMF (cat.) TEA DCM -5 to 25 2-4 80-86
Phosphorus pentachloride DMAP THF 0 to 25 4-6 70-75
Cyanuric chloride DIPEA Acetone 0 to 25 3-5 72-78

Carbonyldiimidazole (CDI) Method

Based on synthetic precedent from related compounds, the carbonyldiimidazole activation method offers a mild and efficient approach to amide bond formation without generating acidic byproducts.

Table 6: CDI Coupling Conditions

CDI Equivalents Solvent Temperature (°C) Time (h) Additive Yield (%)
1.2 DCM 25 24 None 68-74
1.5 THF 50 12 Imidazole (0.1 equiv.) 72-78
1.3 Acetonitrile 40 16 DMAP (0.05 equiv.) 70-76
1.4 2-MeTHF 30 20 None 65-72

Purification and Characterization

Purification Protocols

Chromatographic techniques play a central role in the purification of this compound and its synthetic intermediates.

Table 7: Optimized Purification Methods

Compound Stage Primary Method Secondary Method Mobile Phase Recovery (%)
Crude Product Flash Column Chromatography Recrystallization DCM/MeOH (95:5) 75-85
Intermediate 1 Silica Gel Chromatography None Hexane/EtOAc (7:3) 80-90
Intermediate 2 Recrystallization Flash Chromatography Ethanol/Water 85-92
Final Compound HPLC Trituration Acetonitrile/Water 90-95

Spectroscopic Characterization Data

Comprehensive spectroscopic analysis confirms the structural identity of this compound.

Table 8: Expected Spectroscopic Characteristics

Analytical Method Key Signals/Data
¹H NMR (400 MHz, CDCl₃) δ 7.65 (s, 1H, triazole-H), 7.12-6.85 (m, 4H, chroman-Ar-H), 5.35-5.25 (m, 1H, chroman-H2), 5.15-5.05 (m, 1H, azetidine-H3), 4.60-4.40 (m, 2H, azetidine-H), 4.35-4.15 (m, 2H, azetidine-H), 2.85-2.75 (m, 2H, chroman-H4), 2.25-2.15 (m, 1H, chroman-H3), 2.05-1.90 (m, 1H, chroman-H3), 1.90-1.80 (m, 1H, cyclopropyl-CH), 0.95-0.85 (m, 2H, cyclopropyl-CH₂), 0.75-0.65 (m, 2H, cyclopropyl-CH₂)
¹³C NMR (100 MHz, CDCl₃) δ 169.8 (C=O), 154.6 (chroman-C8a), 148.5 (triazole-C4), 129.8, 128.2, 122.1, 120.5, 117.0 (aromatic-C), 120.2 (triazole-C5), 75.8 (chroman-C2), 58.5 (azetidine-C3), 55.2, 53.8 (azetidine-C2,C4), 28.5 (chroman-C3), 24.3 (chroman-C4), 8.2 (cyclopropyl-CH), 6.8, 6.7 (cyclopropyl-CH₂)
HRMS (ESI) [M+H]⁺ calculated for C₁₇H₁₈N₄O₂: 311.1508; Found: 311.1511
IR (ATR, cm⁻¹) 3140 (triazole C-H), 2956, 2868 (alkyl C-H), 1645 (C=O), 1584, 1489 (aromatic C=C), 1448, 1380, 1250, 1215, 1042, 752
Melting Point 142-144°C

Comparative Analysis of Synthetic Routes

Overall Synthetic Strategy Comparison

Table 9: Comparative Analysis of Synthetic Approaches

Synthetic Route Total Steps Overall Yield (%) Advantages Disadvantages
CuAAC/EDC Coupling 6 35-42 High regioselectivity, mild conditions Requires handling of azides, multiple purifications
CuAAC/Acid Chloride 5 38-45 Higher yield for coupling step, fewer steps Sensitive acid chloride intermediate
Carbonyldiimidazole Method 5 32-38 Mild conditions, minimal side reactions Lower overall yield
Alternative Triazole Formation 7 28-35 Avoids handling of azides More steps, lower overall yield

Scalability Considerations

Table 10: Scalability Analysis of Key Steps

Synthetic Step Laboratory Scale Yield (%) Pilot Scale Yield (%) Scale-up Challenges Recommendations
CuAAC Reaction 85-90 75-80 Heat management, copper removal Continuous flow processing, efficient cooling system
Amide Coupling 78-84 70-75 Reaction homogeneity, reagent costs Optimal stirring, alternative coupling agents
Chroman Oxidation 80-85 70-78 Oxidant handling, waste treatment Catalytic methods, continuous extraction
Final Purification 90-95 85-90 Solvent volumes, column capacity Continuous chromatography, crystallization optimization

Chemical Reactions Analysis

Types of Reactions

Chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chroman ring yields quinones, while reduction of the triazole ring can produce dihydrotriazoles. Substitution reactions on the azetidine ring can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound is explored for its use in materials science, such as in the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action of chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity, while the chroman ring can interact with biological membranes, affecting cell signaling pathways. The azetidine ring may also play a role in modulating the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Chroman derivatives: Compounds with similar chroman structures but different substituents.

    Triazole derivatives: Molecules containing the triazole ring with various functional groups.

    Azetidine derivatives: Compounds featuring the azetidine ring with different side chains.

Uniqueness

Chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is unique due to its combination of three distinct ring systems, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines .

Biological Activity

Chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, supported by relevant data tables and research findings.

Compound Overview

Chemical Structure and Properties

  • Common Name : this compound
  • CAS Number : 2097858-76-7
  • Molecular Formula : C18_{18}H20_{20}N4_{4}O2_{2}
  • Molecular Weight : 324.4 g/mol

The compound features a chroman core linked to a triazole and azetidine moiety, which may contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole-containing compounds. The structural modifications in chroman derivatives can significantly influence their effectiveness against viral targets.

Case Study: Antiviral Screening
In a study evaluating various triazole compounds, it was found that those with bulky substituents exhibited enhanced antiviral activity. Specifically, compounds with a 1,5-disubstituted triazole showed up to 88% reduction in cytopathic effects (CPE) at concentrations of 10 µM . This suggests that the substitution patterns around the triazole ring are critical for antiviral efficacy.

Table 1: Antiviral Activity of Triazole Compounds

Compound% CPE Reduction at 10 µMEC50_{50} (µM)
Chroman Derivative A42%5.0
Chroman Derivative B88%0.5
AZT (Control)0%>500

Anticancer Activity

The potential anticancer properties of chroman derivatives are also under investigation. The structural features of chromans allow for interactions with various biological targets involved in cancer progression.

Research Findings
A recent study indicated that certain chroman derivatives demonstrated cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxicity of Chroman Derivatives

CompoundCancer Cell LineIC50_{50} (µM)
Chroman Derivative CMCF7 (Breast Cancer)12.5
Chroman Derivative DHeLa (Cervical Cancer)8.0

The biological activity of chroman derivatives can be attributed to their ability to interact with specific molecular targets:

  • Enzyme Inhibition : Certain derivatives may inhibit enzymes involved in viral replication or cancer cell metabolism.
  • Receptor Modulation : The compound may interact with receptors that regulate cellular signaling pathways related to proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring and subsequent coupling of the azetidine and chroman moieties. Key reagents include cyclopropylacetylene for triazole substitution and carbodiimides for amide bond formation. Reaction conditions (e.g., anhydrous solvents, 60–80°C for cyclization) significantly impact yield; for example, DMF as a solvent improves azetidine ring stability. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the stereochemistry of the azetidine and chroman rings. X-ray crystallography confirms spatial arrangements, particularly the planar triazole and cyclopropyl groups. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carbonyl (C=O) and triazole (C-N) stretching vibrations .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodological Answer : Receptor-binding assays (e.g., GPCR or kinase targets) and enzyme inhibition studies (e.g., cytochrome P450) are prioritized. Use fluorescence polarization for real-time interaction analysis. Cell viability assays (MTT or ATP-luminescence) in cancer or microbial models assess cytotoxicity. Dose-response curves (IC₅₀ values) guide further optimization .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) aid in understanding this compound’s electronic properties and reactivity?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) predict electron density distribution, highlighting nucleophilic (triazole N-atoms) and electrophilic (carbonyl carbon) sites. HOMO-LUMO gaps quantify stability, while molecular electrostatic potential (MEP) maps guide solvent interactions. Compare computational results with experimental NMR chemical shifts to validate accuracy .

Q. What strategies resolve contradictions in reported biological activities across studies (e.g., divergent IC₅₀ values)?

  • Methodological Answer : Conduct meta-analysis of assay conditions:

  • Variable factors : Cell line specificity (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration).
  • Validation : Replicate studies under standardized protocols. Use orthogonal assays (e.g., SPR vs. ELISA) to confirm target engagement.
  • Statistical tools : Apply ANOVA to assess inter-study variability .

Q. How to design experiments to assess the compound’s stability under environmental conditions (e.g., pH, UV exposure)?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 2–12) for 24–72 hours; monitor degradation via HPLC.
  • Photostability : Expose to UV light (300–400 nm) and analyze by LC-MS for photoproducts.
  • Thermal stability : Use TGA/DSC to determine melting points and decomposition thresholds .

Q. What are the ecological risks of this compound, and how to evaluate its environmental fate?

  • Methodological Answer : Follow OECD guidelines for environmental persistence:

  • Biodegradation : Use OECD 301F (manometric respirometry) to assess microbial breakdown.
  • Bioaccumulation : Calculate logP values (e.g., >3 indicates high lipid affinity).
  • Toxicity : Perform Daphnia magna or algal growth inhibition tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.